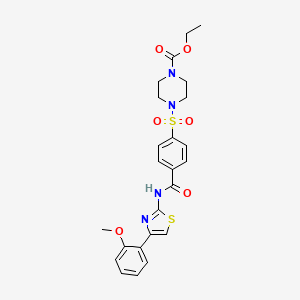

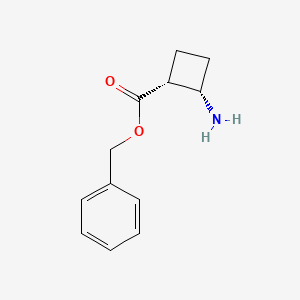

![molecular formula C11H20N4O2S B3018680 Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2095410-03-8](/img/structure/B3018680.png)

Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate" is a chemical entity that can be associated with a class of organic compounds known as carbamates. Carbamates themselves are derivatives of carbamic acid and have a variety of applications, including use as herbicides, insecticides, and in medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, often used to protect amines as carbamates due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, tert-butyl carbazate, a related compound, has been used as a precursor for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which have shown antimicrobial activity .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates and related compounds can be quite complex. For example, the molecular structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related thiadiazole derivative, shows strong interactions between the sulfonyl group and the thiadiazole ring, indicating the potential for interesting chemical reactivity . The crystal structure of another related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, reveals a non-planar conformation with significant dihedral angles between the carbazole and amide moieties, which could influence its chemical properties .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, leveraging the tert-butyl group for protection and deprotection strategies. For example, N-tert-butanesulfinyl imines, which can be derived from tert-butyl carbamates, are used as intermediates for the asymmetric synthesis of amines. These imines can react with a wide range of nucleophiles, and the tert-butyl group can be cleaved off with acid treatment . Additionally, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has been synthesized and shown to form chains and layers in the crystal through hydrogen bonding, which could be relevant for understanding its reactivity in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of other functional groups, such as sulfonyl or thiadiazole rings, can also impact the compound's acidity, basicity, and overall chemical stability. The determination of carbamate residues by gas chromatography after derivatization with potassium tert-butoxide suggests that the tert-butyl group can be involved in chemical transformations that are useful for analytical purposes .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Polyamide Derivatives : A study by Pak & Hesse (1998) detailed the synthesis of a polyamide derivative related to this compound. It involved the selective deprotection of various protecting groups and demonstrated the utility of such compounds in complex organic synthesis.

Building Blocks in Organic Synthesis : Guinchard, Vallée, and Denis (2005) described the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as building blocks in organic synthesis, highlighting the versatility of tert-butyl carbamate derivatives [(Guinchard, Vallée, & Denis, 2005)).

Applications in Crystallography and Materials Science

- Crystal Structure Analysis : The work by Pedregosa et al. (1996) on a 1,3,4-thiadiazole derivative related to sulfonamides (including the title compound) provided insights into bond lengths and angles, which are crucial for understanding molecular interactions in crystallography [(Pedregosa et al., 1996)).

Analytical Chemistry and Detection Methods

- Analytical Methods for Herbicide Residues : Crespo-Corral et al. (2008) developed a method using potassium tert-butoxide for the determination of herbicide residues. This demonstrates the role of tert-butyl carbamate derivatives in enhancing analytical methods for environmental monitoring [(Crespo-Corral et al., 2008)).

Mecanismo De Acción

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can lead to various biological effects . The sulfanylidene group in the structure might play a crucial role in its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been reported to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that EN300-365169 might interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of the tert-butyl carbamate group in its structure suggests that it might be metabolized by enzymes such as cytochrome p450 . This could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its structural similarity to indole derivatives, it might cause dna damage and cell death, resulting in the destruction of targeted tumor cells and neighboring cells present in the tumor microenvironment .

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-5-15-8(13-14-9(15)18)6-7-12-10(16)17-11(2,3)4/h5-7H2,1-4H3,(H,12,16)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFITVIZQKGGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

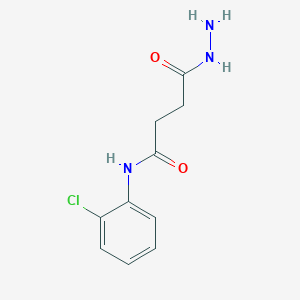

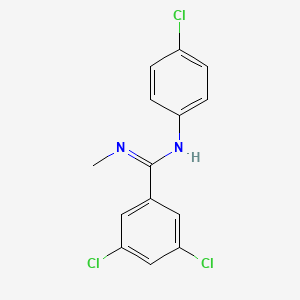

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

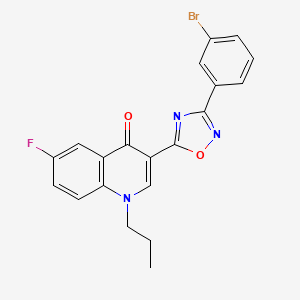

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

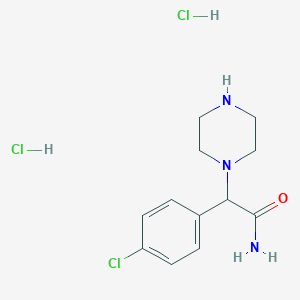

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)

![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)

![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)

![3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3018617.png)